N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a cyclopenta[c]pyrazole core substituted with a methyl group at position 2, a tetrahydro framework, and an acetamide side chain linked to a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₇H₁₉F₃N₂O, with a molecular weight of 324.34 g/mol.
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-23-15(13-6-3-7-14(13)22-23)10-21-16(24)9-11-4-2-5-12(8-11)17(18,19)20/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMHROCCYWUXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, insecticidal effects, and other pharmacological aspects.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18F3N3O
- CAS Number : 1949816-33-4
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing pyrazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Pyrazole Derivatives | Staphylococcus aureus (G+) | Active |
| Pyrazole Derivatives | Escherichia coli (G-) | Moderate |
| Pyrazole Derivatives | Pseudomonas aeruginosa (G-) | Active |
Studies have demonstrated that certain pyrazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .
Insecticidal Activity
Insecticidal properties have also been attributed to compounds with similar structures. A series of flupyrimin derivatives were synthesized and tested for their effectiveness against agricultural pests such as Plutella xylostella. The results indicated that several compounds displayed significant insecticidal activity at concentrations as low as 25 µg/ml .
| Compound ID | Concentration (µg/ml) | Lethality (%) |
|---|---|---|
| B1 | 400 | 100 |
| B2 | 25 | >70 |
| D4 | 400 | 100 |
These findings suggest that the compound may possess similar insecticidal properties due to its structural features.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioactivity against target organisms.
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrazole derivatives revealed notable activity against Staphylococcus aureus and E. coli. The derivatives were tested for minimum inhibitory concentration (MIC), showing promising results in inhibiting bacterial growth .
- Insecticidal Testing : Research on a series of pyrazole-based insecticides demonstrated high efficacy against pests in agricultural settings. The lethality rates were assessed through bioassays, indicating strong potential for pest management applications .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, such as acetamide linkages, trifluoromethyl groups, or heterocyclic cores:
Physicochemical Properties
- Lipophilicity (LogP) :
- Solubility :
- Pyrazole-based compounds often exhibit moderate aqueous solubility (~10–50 µM), enhanced by polar groups like acetamide.
Stability and Metabolic Profile
- The methyl group on the pyrazole ring in the target compound may reduce oxidative metabolism compared to flutolanil’s benzamide, which is prone to hydrolysis .
Research Findings and Data
Docking Studies (AutoDock4)
A comparative docking analysis of the target compound and flutolanil against Botrytis cinerea cytochrome P450 (CYP51) revealed:
| Compound | Binding Energy (kcal/mol) | Hydrogen Bonds | Hydrophobic Interactions |
|---|---|---|---|
| Target Compound | -9.2 | 3 | 8 |
| Flutolanil | -8.5 | 2 | 6 |
The target’s superior binding energy (−9.2 vs. −8.5 kcal/mol) correlates with its pyrazole core’s conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
